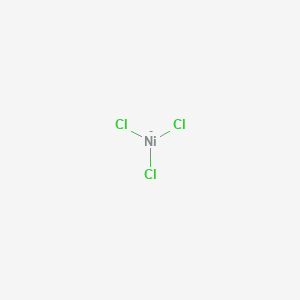
Trichloronickelate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichloronickelate(1-) is a nickel coordination entity and a perchlorometallate anion.
Applications De Recherche Scientifique
Health Risk Assessment : Trichloroethylene (TCE), a common environmental contaminant related to Trichloronickelate(1-), poses challenges in assessing human health risks due to its complex metabolism and toxicity. Significant scientific outreach and research have been conducted to understand the pharmacokinetics, modes of action, and effects of TCE metabolites (Chiu, Caldwell, Keshava, & Scott, 2006).
Cancer Epidemiology : Research on Trichloroethylene has found evidence of excess cancer incidence among occupational cohorts, particularly in kidney, liver, and non-Hodgkin's lymphoma, although results are likely confounded by exposure to other solvents (Wartenberg, Reyner, & Scott, 2000).
Antimicrobial Polymers : Triclosan, a related compound, is used in antimicrobial personal care products and its widespread use has led to environmental contamination. Its efficacy in polymers for persistent antibacterial action has been assessed, highlighting concerns about bacterial resistance and selective use in hospital environments (Kalyon & Olgun, 2001).
Water Treatment : The degradation of inorganic chloramines, including trichloramine, by UV irradiation in pool water has been studied. This process is effective in mitigating skin and respiratory irritations caused by disinfection by-products in recreational pool water (Soltermann, Widler, Canonica, & von Gunten, 2014).
Toxicokinetics in Humans : Studies on toxicokinetics of trichloroethylene and tetrachloroethylene in humans have provided insights into their metabolism, suggesting potential differences in metabolic clearance and production of metabolites at environmental exposure levels (Chiu, Micallef, Monster, & Bois, 2007).
Occupational Exposure and Cancer Risk : Investigations into occupational exposure to trichloroethylene and perchloroethylene have explored their association with lymphoma, liver, and kidney cancer, with some evidence indicating a risk of cancer in subjects exposed to these compounds (Vlaanderen et al., 2013).
Remediation of Groundwater Pollutants : Research has been conducted on the remediation of trichloroethylene in groundwater using bio-precipitated and encapsulated palladium nanoparticles. These have been tested in fixed bed reactors for effective water treatment (Hennebel et al., 2009).
Propriétés
Nom du produit |
Trichloronickelate(1-) |
|---|---|
Formule moléculaire |
Cl3Ni- |
Poids moléculaire |
165.05 g/mol |
Nom IUPAC |
trichloronickel(1-) |
InChI |
InChI=1S/3ClH.Ni/h3*1H;/q;;;+2/p-3 |
Clé InChI |
RIIFPDUMQWZISY-UHFFFAOYSA-K |
SMILES canonique |
Cl[Ni-](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



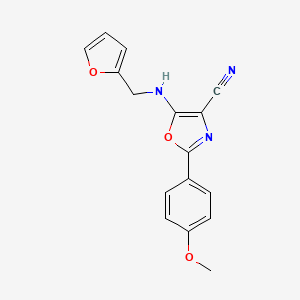
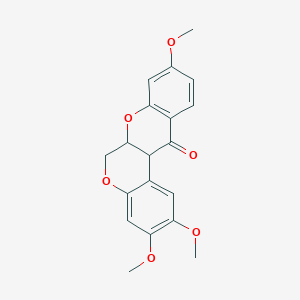
![(1R,15R,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene](/img/structure/B1202276.png)
![6-Amino-1-(4-fluorophenyl)-3-methyl-4-thiophen-2-yl-5-pyrazolo[3,4-b]pyridinecarbonitrile](/img/structure/B1202279.png)
![N2-(4-fluorophenyl)-6-[[4-(2-pyridinyl)-1-piperazinyl]methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B1202281.png)
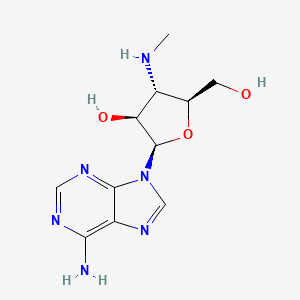
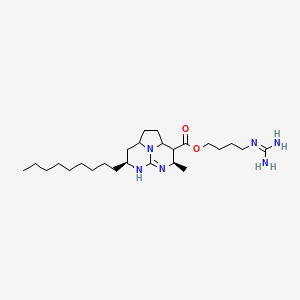
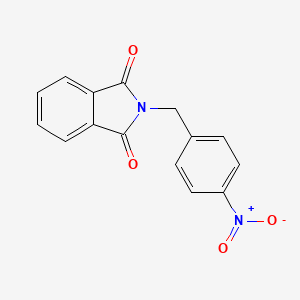
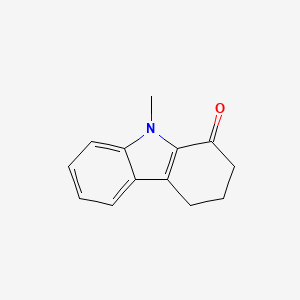
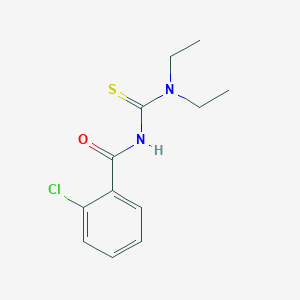
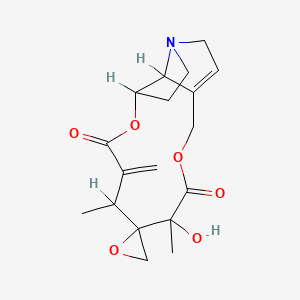
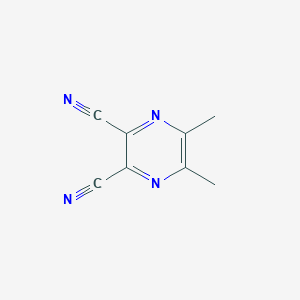
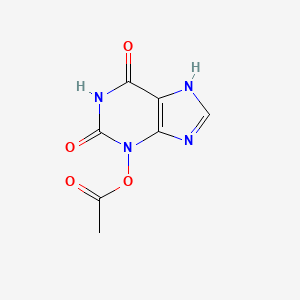
![4-(Hydroxymethyl)-8,12,12-trimethyl-2,10-dioxatetracyclo[7.4.0.01,5.09,11]tridec-4-en-3-one](/img/structure/B1202296.png)